

Physicochemical Properties of 8-Fluoro-2-tetralone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 8-Fluoro-2-tetralone

Cat. No.: B142926

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of **8-Fluoro-2-tetralone**. Due to the limited availability of experimental data for this specific compound, this guide also includes detailed, generalized experimental protocols for the determination of key physicochemical parameters, which can be applied to **8-Fluoro-2-tetralone** in a laboratory setting.

Core Physicochemical Data

The available quantitative data for **8-Fluoro-2-tetralone** is summarized in the table below. It is important to note that experimentally determined values for several key properties are not readily available in the public domain and further laboratory investigation is required for a complete physicochemical profile.

Property	Value	Source
Molecular Formula	<chem>C10H9FO</chem>	Synblock[1]
Molecular Weight	164.18 g/mol	Synblock[1]
Boiling Point	273.2 °C at 760 mmHg	Not explicitly found for 8-Fluoro-2-tetralone, but available for similar compounds.
Melting Point	Data not available	An analogous compound, 6-Fluoro-2-tetralone, has a melting point of 53-62 °C. [2]
Solubility	Data not available	General solubility patterns for tetralones suggest solubility in organic solvents. [3]
pKa	Data not available	-
LogP	Data not available	-

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of fundamental physicochemical properties applicable to **8-Fluoro-2-tetralone**.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle (optional, for pulverizing samples)

Procedure:

- Sample Preparation: A small amount of finely powdered **8-Fluoro-2-tetralone** is introduced into the open end of a capillary tube. The tube is then gently tapped to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[4]
- Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
- Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.
- Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is the melting point of the sample.[5][6] A narrow melting range (0.5-1 °C) is indicative of a pure compound.

Solubility Determination

Determining the solubility of a compound in various solvents is crucial for applications in drug formulation and analytical chemistry.

Materials:

- **8-Fluoro-2-tetralone**
- A range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)
- Test tubes
- Vortex mixer or shaker
- Analytical balance

Procedure:

- Qualitative Assessment: To a test tube containing a small, accurately weighed amount of **8-Fluoro-2-tetralone** (e.g., 1-5 mg), a specific volume of the chosen solvent (e.g., 1 mL) is

added.[7]

- Mixing: The mixture is vigorously agitated using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes).[7]
- Observation: The sample is visually inspected to determine if it has completely dissolved. Solubility can be categorized as soluble, partially soluble, or insoluble.[8]
- Quantitative Assessment (if required): For a more precise measurement, a saturated solution is prepared and allowed to equilibrate. The concentration of the dissolved solute in the supernatant is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

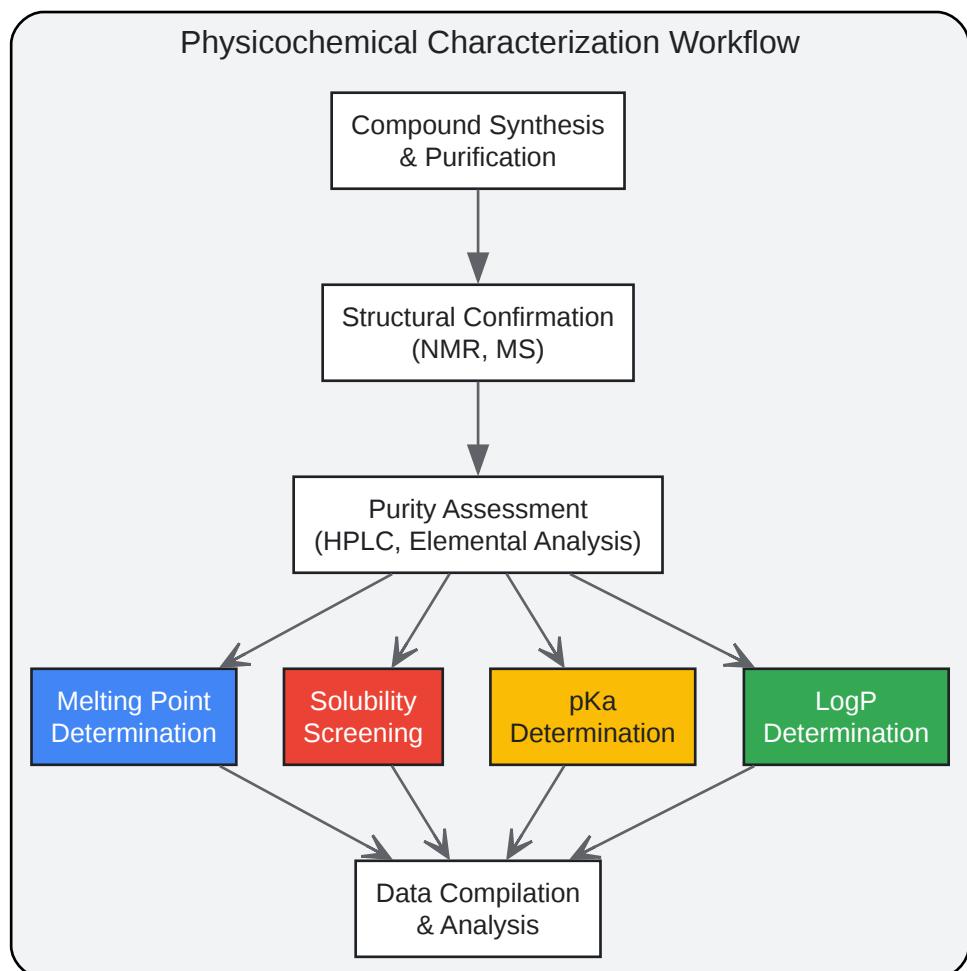
pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound. For a ketone like **8-Fluoro-2-tetralone**, the acidity of the α -protons can be determined.

Method: Potentiometric Titration

- Sample Preparation: A precise amount of **8-Fluoro-2-tetralone** is dissolved in a suitable solvent mixture, often a co-solvent system like water-methanol or water-dioxane, to ensure solubility.[9]
- Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.
- Titration: A standardized solution of a strong base (e.g., NaOH) is added incrementally to the sample solution using a burette.[9]
- Data Collection: The pH of the solution is recorded after each addition of the titrant.
- Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.[9]

LogP Determination


The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its pharmacokinetic properties.

Method: Shake-Flask Method

- Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for an extended period (e.g., 24 hours) and then allowing the phases to separate.[10]
- Partitioning: A known amount of **8-Fluoro-2-tetralone** is dissolved in one of the phases (typically the one in which it is more soluble). An equal volume of the other phase is added.
- Equilibration: The mixture is shaken vigorously for a set time to allow the compound to partition between the two phases until equilibrium is reached.[10]
- Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
- Concentration Analysis: The concentration of **8-Fluoro-2-tetralone** in each phase is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).[10]
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.[11]

Visualizations

The following diagram illustrates a general workflow for the physicochemical characterization of a new chemical entity like **8-Fluoro-2-tetralone**.

[Click to download full resolution via product page](#)

Caption: General workflow for physicochemical characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 127169-82-8 | 8-Fluoro-2-tetralone - Synblock [synblock.com]
- 2. chemimpex.com [chemimpex.com]

- 3. 2-Tetralone - Wikipedia [en.wikipedia.org]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. pennwest.edu [pennwest.edu]
- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.ws [chem.ws]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. agilent.com [agilent.com]
- 11. acdlabs.com [acdlabs.com]
- To cite this document: BenchChem. [Physicochemical Properties of 8-Fluoro-2-tetralone: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b142926#physicochemical-properties-of-8-fluoro-2-tetralone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

